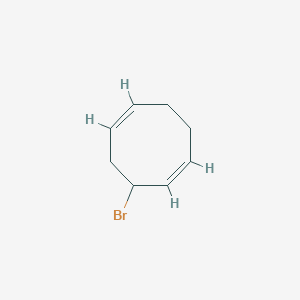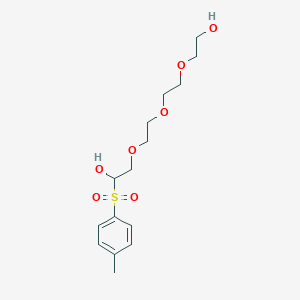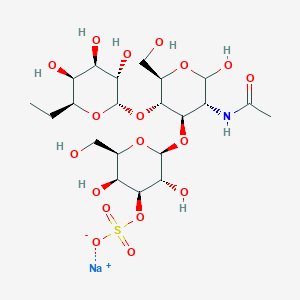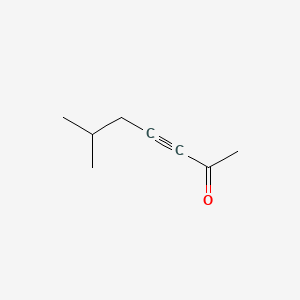
6-Methylhept-3-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylhept-3-yn-2-one is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C8H12O, and it is known for its unique structure, which includes a methyl group and a triple bond at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Methylhept-3-yn-2-one can be synthesized through various methods. One common approach involves the reaction of 6-methyl-5-hepten-2-one with an acid catalyst . The reaction conditions typically include controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that utilize similar synthetic routes but on a much larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylhept-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Methylhept-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Methylhept-3-yn-2-one involves its interaction with various molecular targets. The compound’s triple bond and functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
6-Methylhept-3-yne: This compound shares a similar structure but lacks the ketone functional group.
6-Methylhept-5-en-2-one: Similar in structure but with a double bond instead of a triple bond.
Uniqueness: Its ability to undergo various chemical reactions and its role as a versatile building block in organic synthesis make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
6-methylhept-3-yn-2-one |
InChI |
InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h7H,5H2,1-3H3 |
InChI-Schlüssel |
FBCWWQPKEBOSEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC#CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


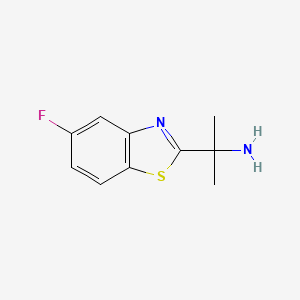


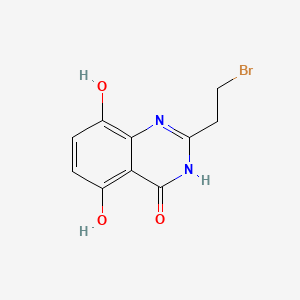



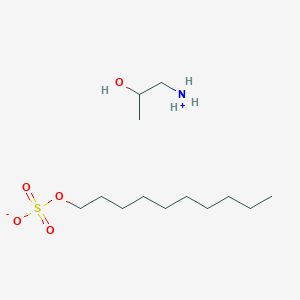
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

